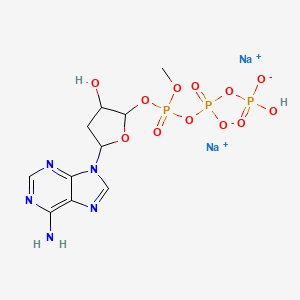
Gommier de guar
Vue d'ensemble
Description
Guar, also known as Cyamopsis tetragonoloba (L.) Taub. or cluster bean, is a crop from marginal farms. It is a deep-rooted, drought-resistant, hardy, and summer annual legume . Guar gum is a galactomannan polysaccharide extracted from guar beans that has thickening and stabilizing properties useful in food, feed, and industrial applications .
Synthesis Analysis
Guar gum is a natural polymer composed of linear chains of (1-4)-β-D mannopyranosyl units with α-D-galactopyranosyl units attached by (1-6) linkages, in a ratio of about 1.5-2 . The modifications discussed include the introduction of carboxymethyl groups into the molecule, for extending the applications of partially carboxymethylated guar gum .
Molecular Structure Analysis
Guar gum is a galactomannan polysaccharide whose backbone structure consists of a linear chain of mannose with short lateral-branches of galactose . Chemically, guar gum is an exo-polysaccharide composed of the sugars galactose and mannose .
Chemical Reactions Analysis
Guar gum derivatives with hydrophobic unsaturated long-chains were successfully synthesized . The guar gum derivatives were characterized by Fourier transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA) .
Physical And Chemical Properties Analysis
Guar gum is soluble in hot & cold water but insoluble in most organic solvents. It has strong hydrogen bonding properties . It is typically produced as a free-flowing, off-white powder .
Applications De Recherche Scientifique
Industrie alimentaire
La gomme de guar est largement utilisée sous forme de poudre de gomme de guar comme additif dans l'industrie alimentaire {svg_1}. Elle a la capacité de former des liaisons hydrogène avec les molécules d'eau, ce qui en fait un excellent épaississant et stabilisateur {svg_2}.
Produits pharmaceutiques
La gomme de guar est également utilisée dans les produits pharmaceutiques {svg_3}. Elle est bénéfique dans le contrôle de nombreux problèmes de santé comme le diabète, les mouvements intestinaux, les maladies cardiaques et le cancer du côlon {svg_4}. La gomme de guar modifiée chimiquement est utilisée dans les produits pharmaceutiques comme véhicule pour transporter les médicaments {svg_5}.
Industrie papetière
La gomme de guar a des applications dans l'industrie papetière {svg_6}. Elle s'est avérée être un substitut approprié à la gomme de caroube, qui était largement utilisée dans l'industrie papetière mais est devenue difficile à obtenir pendant la Seconde Guerre mondiale {svg_7}.
Industrie textile
Dans l'industrie textile, la gomme de guar est utilisée comme épaississant {svg_8}. Elle s'est avérée être une bonne alternative à la gomme de caroube, qui était auparavant utilisée dans cette industrie {svg_9}.
Industrie des explosifs
La poudre de gomme de guar est utilisée comme additif dans l'industrie des explosifs {svg_10}. Sa capacité à former des liaisons hydrogène avec les molécules d'eau la rend utile dans ce contexte {svg_11}.
Forage de puits de pétrole
Dans l'industrie du forage de puits de pétrole, la gomme de guar est utilisée en raison de sa capacité à former des liaisons hydrogène avec les molécules d'eau {svg_12}. Cette propriété en fait un additif précieux dans cette industrie {svg_13}.
Industrie cosmétique
La gomme de guar est utilisée dans l'industrie cosmétique {svg_14}. Elle est utilisée sous forme de poudre de gomme de guar comme additif {svg_15}.
Agriculture
La gomme de guar et ses dérivés trouvent des domaines d'application considérables en agriculture en raison de sa biodégradabilité, de sa haute fonctionnalité et de sa nature hydrophile {svg_16}. Elle est utilisée sous forme d'hydrogel à base de gomme de guar, de composites à base de gomme de guar et de nanocomposites d'hydrogel pour une forte absorption d'eau, une excellente capacité de rétention et une libération contrôlée efficace {svg_17}.
Mécanisme D'action
Target of Action
Guar, also known as guaran or Cyamopsis tetragonoloba, is a galactomannan polysaccharide extracted from guar beans . The primary targets of guar are the digestive system and metabolic processes in the human body . Guar gum is used as a thickener and stabilizer in various industries due to its ability to form hydrogen bonding with water molecules .
Mode of Action
Guar gum acts predominantly by reducing glucose absorption in the small intestine . It likely achieves this by inhibiting the effects of intestinal motility on fluid convection . The partial hydrolysis of guar gum leads to the reduction in molecular weight of native guar gum, which shows low viscosity in aqueous solutions . This property makes it a novel soluble fiber that resembles the basic chemical structure of native guar gum .
Biochemical Pathways
The biochemical pathways affected by guar are primarily related to glucose metabolism and absorption . Guar gum has been found to improve glucose tolerance predominantly by reducing glucose absorption in the small intestine . Additionally, significant differences in the concentrations of certain metabolites between early and delayed flowering plants affect several pathways according to the KEGG database: valine, leucine and isoleucine biosynthesis; glycerolipid metabolism; glycine, serine and threonine metabolism; D-glutamine and D-glutamate metabolism; N-, O-glycan biosynthesis .
Pharmacokinetics
It’s known that guar gum is more soluble than locust bean gum due to its extra galactose branch points . It remains stable in solution over pH range 5–7 . The viscosity attained is dependent on time, temperature, concentration, pH, rate of agitation and particle size of the powdered gum used .
Result of Action
The molecular and cellular effects of guar’s action are primarily related to its impact on glucose metabolism. By reducing glucose absorption in the small intestine, guar gum can help regulate blood sugar levels . Additionally, the genes involved in biological processes, molecular functions, galactomannan biosynthesis, cellular functions, stress tolerance pathways, markers (SNP, SSR) identification, and others in guar have been identified by sequencing its transcriptome .
Action Environment
Guar is a drought-tolerant plant, making it suitable for growth in arid and semi-arid regions . Environmental factors such as soil dehydration can negatively affect plant fitness and crop productivity . The growth of guar provides multiple ecosystem services for sustainable production, including prevention of water pollution, nutrients conservation, storage of more carbon below, and development of better pest tolerance .
Analyse Biochimique
Biochemical Properties
Guar gum is a polysaccharide composed of the sugars galactose and mannose . The high molecular weight and the ability of guar gum to form highly viscous solutions even at low concentrations make it a valuable additive in various industries . The biochemical properties of guar gum are largely due to its ability to form hydrogen bonds with water molecules, leading to increased viscosity and stabilization of emulsions .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanisms of guar gum largely relate to its physical properties rather than specific biochemical interactions. As a polysaccharide, guar gum can form a gel-like matrix that can trap nutrients and slow their absorption, which can modulate the postprandial glucose response .
Temporal Effects in Laboratory Settings
The effects of guar gum are generally consistent over time. As a stable polysaccharide, it does not readily degrade and its effects on viscosity and emulsion stability are long-lasting .
Dosage Effects in Animal Models
The effects of guar gum in animal models are dose-dependent. At lower doses, it can act as a dietary fiber and have beneficial effects on digestion and nutrient absorption. At higher doses, it can cause digestive issues due to its high viscosity .
Metabolic Pathways
Guar gum does not directly participate in metabolic pathways as it is not absorbed or metabolized by the body. By slowing nutrient absorption, it can indirectly influence metabolic pathways by modulating the availability of nutrients .
Transport and Distribution
As a dietary fiber, guar gum is not absorbed into the body but passes through the digestive system. It can absorb water and swell in the stomach and intestines, which can influence the transport and distribution of nutrients .
Subcellular Localization
Guar gum does not enter cells and therefore does not have a subcellular localization. Its effects are exerted in the extracellular space, particularly within the digestive tract .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Guar involves the polymerization of the monosaccharide galactose and mannose. The polymerization process is catalyzed by the enzyme beta-galactosidase, which is found in the seeds of the Guar plant. The resulting polymer is a galactomannan, which is the main component of Guar gum.", "Starting Materials": [ "Galactose", "Mannose", "Beta-galactosidase enzyme", "Guar plant seeds" ], "Reaction": [ "Extract beta-galactosidase enzyme from Guar plant seeds", "Mix galactose and mannose in a solution", "Add beta-galactosidase enzyme to the solution", "Catalyze the polymerization of galactose and mannose", "Isolate and purify the resulting galactomannan polymer", "Dry and grind the purified polymer to obtain Guar gum" ] } | |
Numéro CAS |
9000-30-0 |
Formule moléculaire |
C10H14N5Na2O12P3 |
Poids moléculaire |
535.15 |
Nom IUPAC |
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 |
Clé InChI |
LUSTYMNNBDCASM-UHFFFAOYSA-L |
SMILES |
COP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Guar gum; Guaran; Guar flour; Gum cyamopsis; Gum guar. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



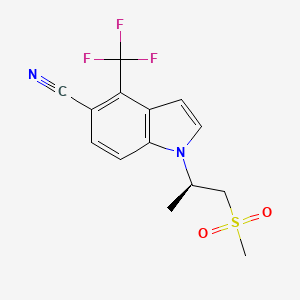



![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)
![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)
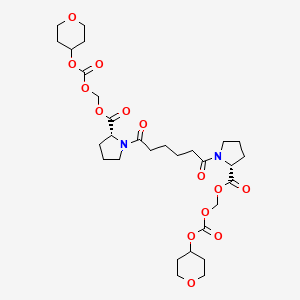
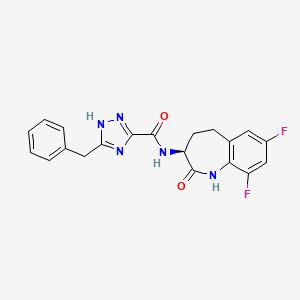
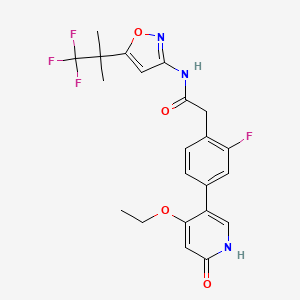
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)